

N-Bromoacetylazetidine: A Technical Guide for Covalent Probe Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Bromoacetylazetidine**

Cat. No.: **B1341619**

[Get Quote](#)

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of **N-Bromoacetylazetidine** as a research chemical for applications in covalent probe and inhibitor development. While specific quantitative data for **N-Bromoacetylazetidine** is not extensively available in peer-reviewed literature, this document consolidates its known properties and presents representative methodologies and data based on analogous haloacetamide reagents. The guide is intended for researchers, chemists, and drug development professionals interested in utilizing small, reactive fragments for targeted covalent modification of proteins. Key sections include physicochemical properties, representative experimental protocols for synthesis and protein labeling, and a discussion of its potential reactivity and applications.

Introduction

Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. This has spurred interest in the development of novel electrophilic fragments, or "warheads," that can be incorporated into larger molecules to achieve irreversible binding to a protein of interest.

N-Bromoacetylazetidine is a bifunctional research chemical featuring a strained azetidine ring and a reactive bromoacetyl group. The bromoacetyl moiety is a well-established electrophile

capable of alkylating nucleophilic amino acid residues, primarily cysteine and to a lesser extent, histidine. The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional exit vector for further chemical elaboration.

This guide will detail the known characteristics of **N-Bromoacetylazetidine** and provide a framework for its potential use as a covalent fragment in chemical biology and drug discovery.

Physicochemical and Reactivity Data

Quantitative data for **N-Bromoacetylazetidine** is summarized below. Physicochemical properties are specific to the compound, while reactivity data is based on closely related haloacetamide analogs to provide a functional estimate of its chemical behavior.

Table 1: Physicochemical Properties of **N-Bromoacetylazetidine**


Property	Value	Source
CAS Number	885267-00-5	Supplier Data
Molecular Formula	C ₅ H ₈ BrNO	Supplier Data
Molecular Weight	178.03 g/mol	Calculated
Appearance	White to off-white solid	Supplier Data
Melting Point	91 - 95 °C	Supplier Data
Solubility	Soluble in DMSO, DMF, Methanol	Supplier Data

Table 2: Representative Reactivity Data

Parameter	Target Residue	Value (k_2)	Conditions	Note
Second-Order Rate Constant	Cysteine	$\sim 0.6 \text{ M}^{-1}\text{s}^{-1}$	pH 7.0, 23 °C	Data for iodoacetamide, a close structural and reactivity analog. [1] Bromoacetamide s are expected to be slightly more reactive.
Second-Order Rate Constant	Histidine	Significantly slower than Cysteine	pH dependent	Iodoacetamide reacts much more slowly with histidine residues compared to cysteine. [2] The reaction is more favorable at higher pH where the imidazole ring is deprotonated.

Mechanism of Action: Covalent Modification

The primary mechanism of action for **N-Bromoacetylazetidine** as a covalent modifier is through the alkylation of nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN_2) reaction. The carbon atom bearing the bromine is electrophilic and is attacked by the nucleophile, leading to the displacement of the bromide ion and the formation of a stable, covalent thioether (with cysteine) or alkylated imidazole (with histidine) bond.

[Click to download full resolution via product page](#)

Figure 1. Mechanism of covalent modification of a cysteine residue by **N-Bromoacetylazetidine**.

The reaction with cysteine is highly dependent on the pH of the medium. The cysteine thiol group ($\text{pK}_a \approx 8.5$) must be in its deprotonated thiolate form (S^-) to act as an effective nucleophile. Therefore, the reaction is typically performed at a slightly alkaline pH (7.5-8.5) to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions with other nucleophiles like lysine ($\text{pK}_a \approx 10.5$).^[3]

Experimental Protocols

The following protocols are representative and should be optimized for specific applications.

Representative Synthesis of N-Bromoacetylazetidine

This protocol is adapted from general N-acylation procedures for cyclic amines.^[4]

Materials:

- Azetidine
- Bromoacetyl bromide
- Triethylamine (Et_3N) or other non-nucleophilic base

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, ice bath

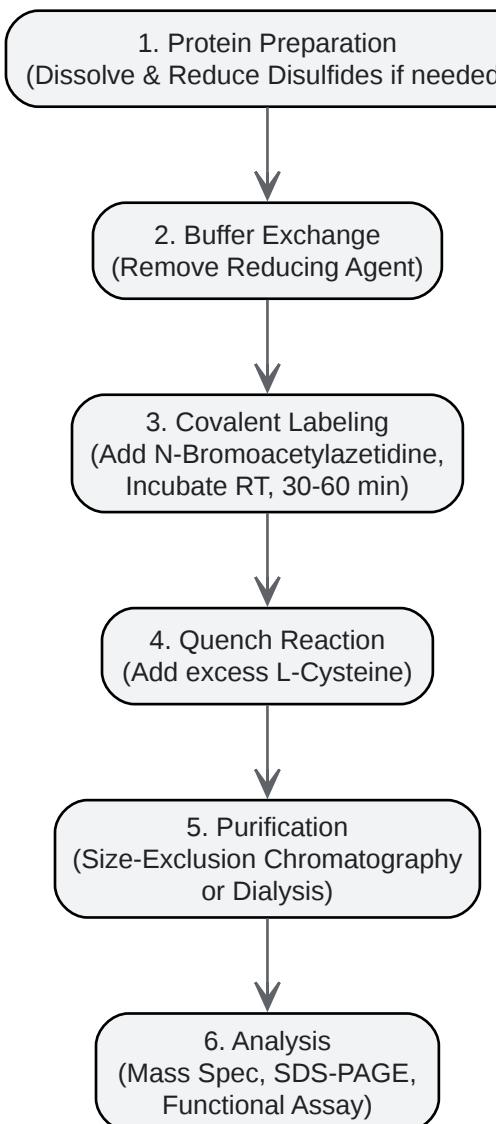
Procedure:

- Dissolve azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add bromoacetyl bromide (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by washing with a saturated aqueous NaHCO_3 solution, followed by brine.
- Separate the organic layer, dry it over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-Bromoacetylazetidine** by column chromatography on silica gel or recrystallization as needed.

General Protocol for Covalent Labeling of a Cysteine-Containing Protein

This protocol is adapted from standard procedures for protein alkylation with iodoacetamide.[\[5\]](#)

[\[6\]](#)


Materials:

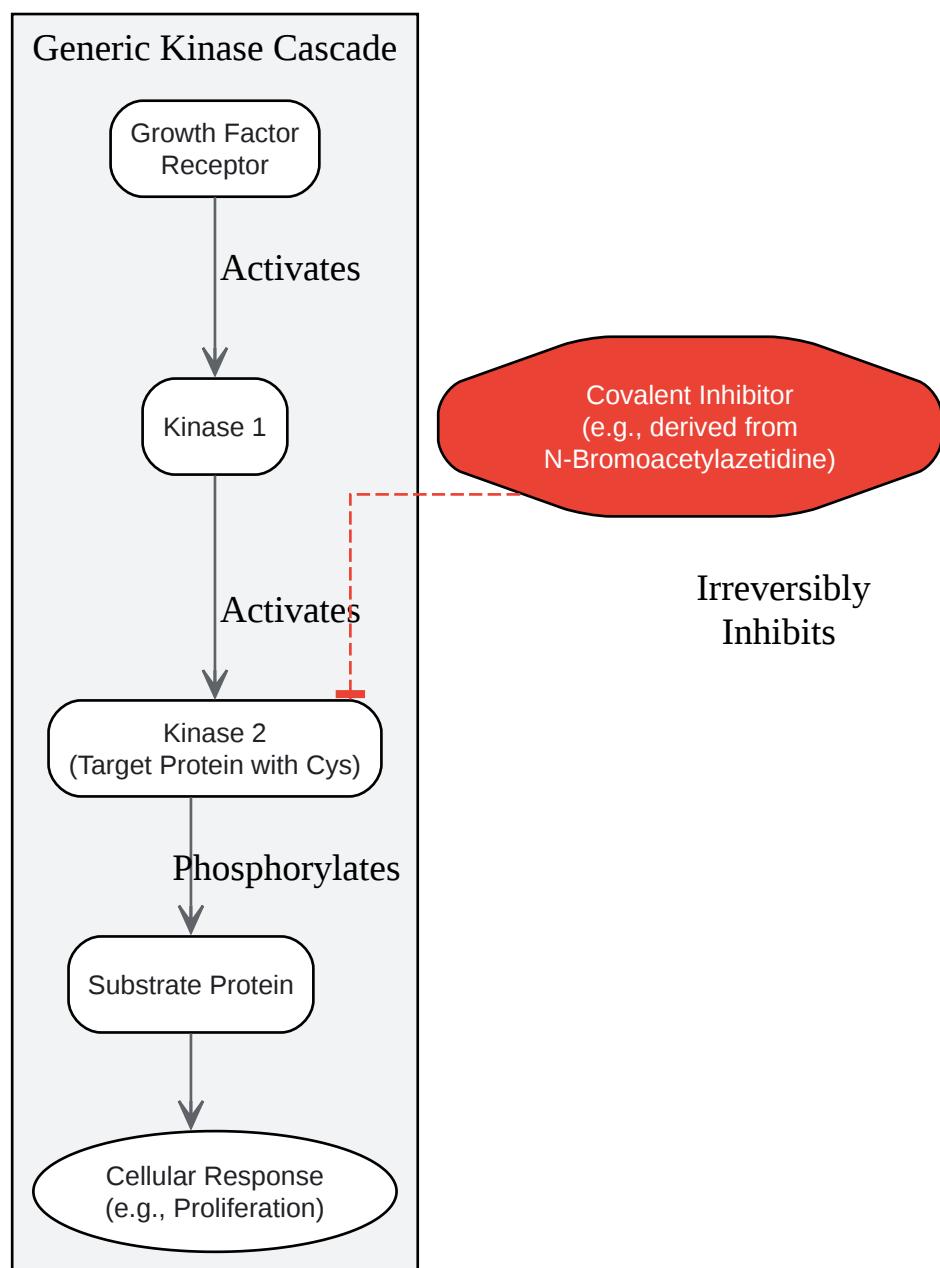
- Cysteine-containing protein of interest (1-5 mg/mL)
- **N-Bromoacetylazetidine**
- Reaction Buffer: 50-100 mM Tris or HEPES, pH 7.5-8.5
- Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching Reagent: L-cysteine or β -mercaptoethanol
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
- Desalting column or dialysis equipment for buffer exchange

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
 - If the target cysteine is part of a disulfide bond, reduce the protein by adding DTT to a final concentration of 5-10 mM and incubating at 37-56 °C for 30-60 minutes.[\[5\]](#)
 - Crucially, remove the reducing agent before adding **N-Bromoacetylazetidine**. This is typically done via a desalting column or dialysis against the reaction buffer.
- Reagent Preparation:
 - Immediately before use, prepare a 10-50 mM stock solution of **N-Bromoacetylazetidine** in anhydrous DMSO or DMF. Prepare this solution fresh as haloacetamides can hydrolyze in aqueous solutions.
- Alkylation Reaction:

- Add the **N-Bromoacetylazetidine** stock solution to the protein solution to achieve a final 5- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Quenching:
 - Stop the reaction by adding a quenching reagent (e.g., L-cysteine or β -mercaptoethanol) to a final concentration of 20-50 mM to consume any unreacted **N-Bromoacetylazetidine**. Incubate for an additional 15-30 minutes.
- Purification:
 - Remove excess reagent and quenching byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
- Analysis:
 - Confirm covalent modification using methods such as Mass Spectrometry (to observe the mass shift corresponding to the addition of the acetylazetidine moiety), SDS-PAGE (to observe changes in migration), or functional assays (to measure the inhibition of protein activity).

[Click to download full resolution via product page](#)


Figure 2. General experimental workflow for protein labeling with **N-Bromoacetylazetidine**.

Potential Applications in Research and Drug Development

N-Bromoacetylazetidine serves as a valuable building block for several applications:

- **Fragment-Based Covalent Ligand Discovery:** It can be used in fragment screening campaigns to identify proteins that are susceptible to covalent modification. Hits can then be elaborated from the azetidine ring to develop more potent and selective inhibitors.

- Chemical Probe Synthesis: The azetidine nitrogen can be functionalized (e.g., via reductive amination or Buchwald-Hartwig coupling) to attach reporter tags such as fluorophores or biotin, creating probes for activity-based protein profiling (ABPP).[4]
- Targeted Covalent Inhibitor (TCI) Development: As a reactive fragment, it can be incorporated into known reversible binders to convert them into irreversible inhibitors, a strategy often used to enhance potency and overcome drug resistance. A potential application could be in the development of kinase inhibitors, where a cysteine residue is often present in or near the ATP-binding pocket.

[Click to download full resolution via product page](#)

Figure 3. Hypothetical inhibition of a kinase signaling pathway by a covalent inhibitor.

Safety and Handling

N-Bromoacetylazetidine is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: Causes severe skin burns and serious eye damage. May cause respiratory irritation.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
- Storage: Store in a cool, dry, well-ventilated area. The compound is moisture and light-sensitive. Keep the container tightly closed under an inert gas.[3]
- In case of exposure:
 - Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

N-Bromoacetylazetidine is a reactive chemical fragment with significant potential for the development of covalent chemical probes and targeted inhibitors. Its bromoacetyl group provides a reliable handle for covalent modification of cysteine and histidine residues, while the azetidine scaffold offers a desirable starting point for synthetic elaboration. Although specific biochemical data on this compound is limited, the principles of haloacetamide reactivity and the provided representative protocols offer a solid foundation for its application in research. As with any reactive compound, careful experimental design and adherence to safety protocols are essential for its successful and safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [N-Bromoacetylazetidine: A Technical Guide for Covalent Probe Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341619#n-bromoacetylazetidine-as-a-research-chemical>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com